molecular formula C7H9F3O3 B1586539 Ethyl 2-methyl-4,4,4-trifluoroacetoacetate CAS No. 344-00-3

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate

Cat. No.: B1586539
CAS No.: 344-00-3
M. Wt: 198.14 g/mol
InChI Key: YLRGPBKEZVHOAW-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is an organic compound with the molecular formula C7H9F3O3. It is a colorless to pale yellow liquid that is used in various chemical syntheses. This compound is known for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate, also known as ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate, is a chemical compound that is used in various chemical syntheses . The primary targets of this compound are not explicitly mentioned in the available resources. More research is needed to identify the specific molecular targets of this compound.

Mode of Action

It is known that this compound can react under mild conditions to give other compounds . This suggests that this compound may interact with its targets through chemical reactions, leading to the formation of new compounds.

Biochemical Pathways

This compound is used in the synthesis of enantiopure trifluoromethyl-functionalized products . It is involved in the synthesis of (S)- and ®-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine from chiral CF3-oxazolidines . These pathways suggest that this compound may affect the biochemical pathways related to the synthesis of these compounds.

Result of Action

It is known that this compound can be used in the preparation of 5,6-disubstituted thiopyrimidine aryl aminothiazoles as inhibitors of the calcium-activated chloride channel tmem16a/ano1 . This suggests that the action of this compound may result in the inhibition of this channel.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate can be synthesized through a Claisen condensation reaction. This involves the reaction of ethyl trifluoroacetate with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol .

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and purity. The reaction conditions are carefully controlled, and the product is purified through distillation or recrystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is unique due to the presence of both the trifluoromethyl group and the methyl group at the 2-position. This combination imparts distinct chemical properties, making it more versatile in certain synthetic applications compared to its analogs .

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c1-3-13-6(12)4(2)5(11)7(8,9)10/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRGPBKEZVHOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371911
Record name Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344-00-3
Record name Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium hydride (7.05 g of a 50% oil dispersion, 0.15 mol) was washed 3 times with 25 ml of dimethoxyethane to remove the oil and then suspended in 220 ml of dimethoxyethane, under an argon atmosphere and cooled in an ice bath. A solution of ethyl 3-keto-4,4,4-trifluorobutanoate (25.77 g, 0.14 mol) in 25 ml of dimethoxyethane was added dropwise from an addition funnel to the stirred suspension. After the addition was completed, the cooling bath was removed and the reaction mixture stirred for 30 minutes past the cessation of hydrogen gas evolution. Methyl iodide (43.0 ml, 0.70 mole) was added by syringe and the reaction mixture refluxed overnight. The reaction was cooled to room temperature and poured into a separatory funnel containing a 1:1:1 mixture of saturated ammonium chloride:brine:water. The layers were separated and the aqueous phase extracted with 100 ml ether. The combined organic phase and ether extract was washed with brine, dried over magnesium sulfate and filtered. The solvents were removed by distillation at atmospheric pressure using a Vigreaux column leaving ethyl 3-keto-2-methyl-4,4,4-trifluorobutanoate as the pot residue. Rf: (EtAc/hexane--20:80)
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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